Cas no 1785545-62-1 (2,2-difluoro-3-(oxolan-3-yl)propanoic acid)

2,2-ジフルオロ-3-(オキソラン-3-イル)プロパン酸は、フッ素置換基とテトラヒドロフラン骨格を有するカルボン酸誘導体です。その特徴的な構造により、高い反応性と立体選択性を示し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして利用されます。フッ素原子の導入により、代謝安定性の向上や脂溶性の調整が可能であり、創薬化学分野での応用が期待されます。また、オキソラン環の立体構造を活かした不斉合成への展開も注目されています。

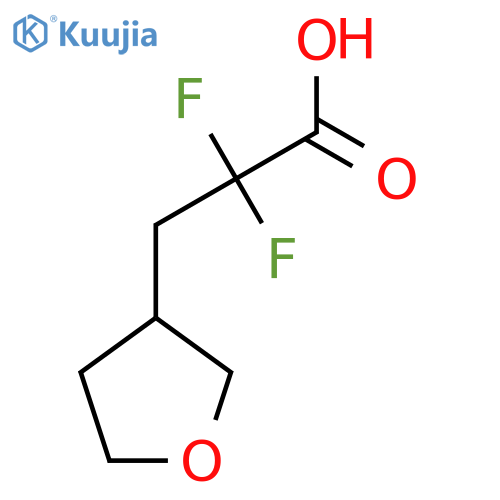

1785545-62-1 structure

商品名:2,2-difluoro-3-(oxolan-3-yl)propanoic acid

2,2-difluoro-3-(oxolan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-3-(oxolan-3-yl)propanoic acid

- EN300-1943591

- 1785545-62-1

-

- インチ: 1S/C7H10F2O3/c8-7(9,6(10)11)3-5-1-2-12-4-5/h5H,1-4H2,(H,10,11)

- InChIKey: DPFFJLRGRUUSIX-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)(CC1COCC1)F

計算された属性

- せいみつぶんしりょう: 180.05980050g/mol

- どういたいしつりょう: 180.05980050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.5Ų

2,2-difluoro-3-(oxolan-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943591-0.1g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1943591-0.25g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1943591-1g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1943591-5g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1943591-0.5g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1943591-10.0g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-1943591-0.05g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1943591-1.0g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 1g |

$1272.0 | 2023-05-31 | ||

| Enamine | EN300-1943591-2.5g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1943591-5.0g |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid |

1785545-62-1 | 5g |

$3687.0 | 2023-05-31 |

2,2-difluoro-3-(oxolan-3-yl)propanoic acid 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1785545-62-1 (2,2-difluoro-3-(oxolan-3-yl)propanoic acid) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量